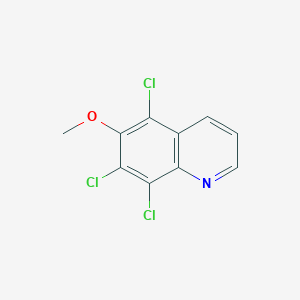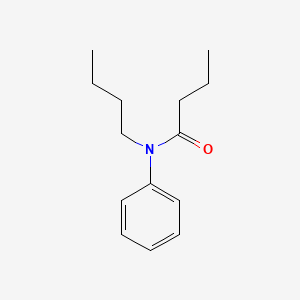
Butyranilide, N-butyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyranilide, N-butyl- is an organic compound with the molecular formula C14H21NO. It is a derivative of aniline, where the aniline nitrogen is bonded to a butyl group and the carbonyl carbon is bonded to a butyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Butyranilide, N-butyl- can be synthesized through the reaction of butyric acid with aniline in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods: In an industrial setting, the production of Butyranilide, N-butyl- involves the use of large-scale reactors where butyric acid and aniline are combined with a dehydrating agent. The reaction mixture is heated to facilitate the formation of the amide bond, and the product is then isolated and purified through distillation or crystallization.
Types of Reactions:
Oxidation: Butyranilide, N-butyl- can undergo oxidation reactions to form corresponding N-oxides.
Reduction: It can be reduced to form the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as halides, cyanides, and amines can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of N-butyl-N-oxide derivatives.
Reduction: Formation of N-butylamine.
Substitution: Formation of various substituted anilides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Butyranilide, N-butyl- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Butyranilide, N-butyl- involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved may include the inhibition of enzyme activity through binding to the active site or the modulation of receptor activity through interaction with receptor proteins.
Comparación Con Compuestos Similares
Butyranilide: The parent compound without the butyl substitution.
N-Phenylbutyramide: Similar structure but with a phenyl group instead of an aniline derivative.
N-Butylacetamide: Similar structure but with an acetamide group instead of a butyramide group.
Uniqueness: Butyranilide, N-butyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
6289-67-4 |
|---|---|
Fórmula molecular |
C14H21NO |
Peso molecular |
219.32 g/mol |
Nombre IUPAC |
N-butyl-N-phenylbutanamide |
InChI |
InChI=1S/C14H21NO/c1-3-5-12-15(14(16)9-4-2)13-10-7-6-8-11-13/h6-8,10-11H,3-5,9,12H2,1-2H3 |
Clave InChI |
OPLXQAOLCIOBNX-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(C1=CC=CC=C1)C(=O)CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


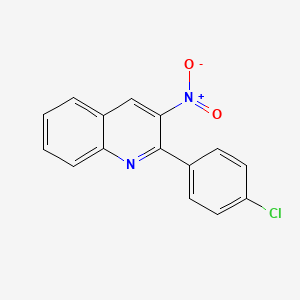
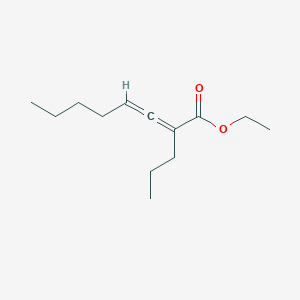
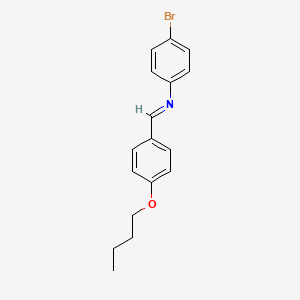
![{4-[(4-Nitrobenzoyl)amino]phenyl}arsonic acid](/img/structure/B14730849.png)
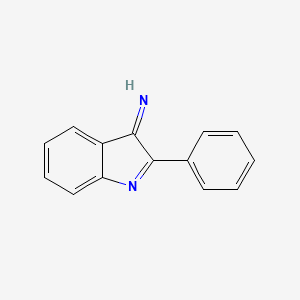
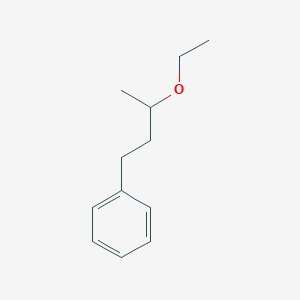

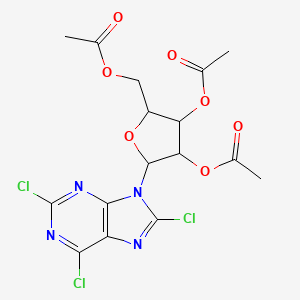
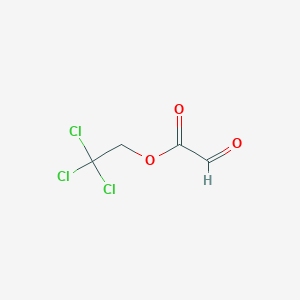
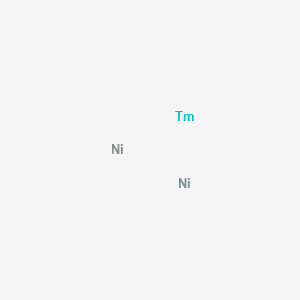
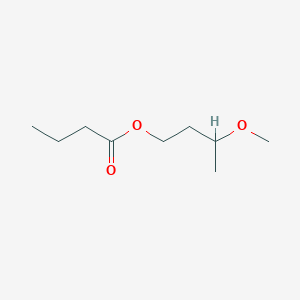
![Bicyclo[3.2.2]non-8-ene-6,6,7,7-tetracarbonitrile](/img/structure/B14730903.png)

